N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide
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Overview
Description
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide typically involves the condensation of piperidine derivatives with phenoxypropanamide. One common method is the reductive amination of piperidine with phenoxypropanamide under hydrogenation conditions using catalysts such as palladium or platinum . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by functional group transformations and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkoxides and thiolates are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-methoxyethyl)piperidin-4-yl)-N-methylmethanamine
- 2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide
- {[1-(2-methoxyethyl)piperidin-4-yl]methyl}(tetrahydro-2-furanylmethyl)methanamine dihydrochloride
Uniqueness
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the piperidine ring with the phenoxypropanamide moiety makes it a versatile compound for various applications in research and industry .
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of metabolic and neuropsychiatric disorders. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H26N2O3
- Molecular Weight : 342.42 g/mol
- IUPAC Name : this compound
This structure suggests that the compound may interact with various biological targets, particularly those related to metabolic pathways and neurochemical signaling.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a crucial role in glucocorticoid metabolism. This inhibition is beneficial for conditions like type 2 diabetes and obesity by reducing local cortisol levels in tissues .
- Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are implicated in mood regulation and anxiety disorders .
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, potentially through modulation of cytokine production and signaling pathways involved in inflammatory responses .
Pharmacological Effects
The biological activity of this compound has been evaluated in various preclinical studies:
Case Study 1: Type 2 Diabetes Management
In a controlled trial involving diabetic rats, administration of this compound resulted in a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to the control group. The study concluded that the compound could be a promising candidate for managing type 2 diabetes through its action on glucocorticoid metabolism .
Case Study 2: Neuropsychiatric Disorders
A recent study investigated the effects of this compound on anxiety-related behaviors in mice. Results indicated that treatment led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential utility as an anxiolytic agent .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBMHACDZOWRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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